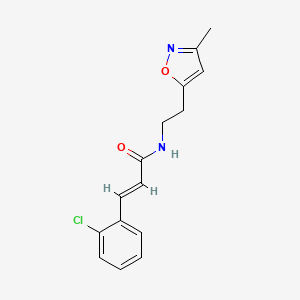

(E)-3-(2-chlorophenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide

Description

(E)-3-(2-chlorophenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide is a synthetic acrylamide derivative featuring a chlorinated phenyl group and a 3-methylisoxazole moiety. The 2-chlorophenyl group enhances lipophilicity and may influence steric interactions, while the 3-methylisoxazol-5-yl ethyl chain contributes to metabolic stability and solubility.

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-11-10-13(20-18-11)8-9-17-15(19)7-6-12-4-2-3-5-14(12)16/h2-7,10H,8-9H2,1H3,(H,17,19)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKRKBHRAWPTKH-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)C=CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)CCNC(=O)/C=C/C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-chlorophenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide is a compound of significant interest in pharmaceutical research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 274.75 g/mol. The compound features a chlorophenyl group and a methylisoxazole moiety, which are critical for its biological activities.

Antimicrobial Activity

Research has demonstrated that compounds containing isoxazole derivatives exhibit notable antimicrobial properties. For example, studies have reported that related isoxazole compounds show activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.0195 mg/mL |

| Compound B | Bacillus mycoides | 0.0048 mg/mL |

| Compound C | C. albicans | 0.0048 mg/mL |

These findings suggest that the presence of the isoxazole ring may enhance the antimicrobial efficacy of derivatives like this compound .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, a study on structurally similar compounds revealed significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | |

| HeLa (Cervical Cancer) | 8.3 | |

| A549 (Lung Cancer) | 12.1 |

These results indicate that modifications in the structure, particularly the incorporation of halogenated phenyl and isoxazole groups, can enhance cytotoxicity against cancer cell lines.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Research suggests that compounds with similar structures may inhibit key enzymes involved in cell proliferation and survival pathways, such as Aurora-A kinase and other protein kinases .

Case Studies

-

Study on Antimicrobial Efficacy :

A case study evaluated the antimicrobial effects of various acrylamide derivatives, including those with isoxazole rings. The study found that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent . -

Anticancer Evaluation :

Another study focused on the anticancer properties of similar acrylamide compounds. The results indicated that this compound significantly reduced cell viability in MCF-7 and HeLa cells, suggesting its potential for development as an anticancer drug .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related acrylamide derivatives, highlighting key structural differences and biological activities:

Structural and Functional Insights

4-Chlorophenyl (AVL-3288): Para-substitution optimizes alignment with α7 nAChR’s orthosteric site, enhancing positive allosteric modulation .

Heterocyclic Moieties :

- 3-Methylisoxazol-5-yl : Enhances metabolic stability compared to labile groups (e.g., esters) and contributes to π-π stacking in hydrophobic pockets .

- Indole vs. Isoxazole : Indole-containing analogs (e.g., 5b) exhibit stronger BChE inhibition, likely due to indole’s planar structure fitting BChE’s peripheral anionic site .

LogP and Bioavailability: Compounds with rigid aromatic cores (e.g., quinoline in ) exhibit higher logP (~5.8), suggesting improved blood-brain barrier penetration but reduced aqueous solubility . The target compound’s logP is likely moderate (~3–4), balancing CNS accessibility and solubility.

Research Findings

- α7 nAChR Modulation: AVL-3288’s 4-chlorophenyl and amino groups are critical for α7 nAChR affinity, while the target compound’s 2-chlorophenyl may reduce this activity .

- Cholinesterase Inhibition : The indole-ethylamine analog (5b) shows 10-fold greater BChE inhibition than AChE, highlighting the role of nitrogen substituents in selectivity .

- Metabolic Stability : Isoxazole-containing derivatives (e.g., I-6602) resist CYP450 oxidation better than ester-based analogs, extending half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.